molecular formula C10H16N4OS B1465695 2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 1248360-18-0

2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B1465695
CAS RN: 1248360-18-0
M. Wt: 240.33 g/mol
InChI Key: ZZQNRBSNPPCJLS-UHFFFAOYSA-N
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Description

2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide (2-APT) is an organic compound with a unique structure that has been studied for its potential applications in the field of medicinal chemistry. 2-APT has been found to possess a variety of intriguing properties that make it a promising candidate for further research and development.

Scientific Research Applications

Biological Effects of Related Acetamide Derivatives

Research on acetamide derivatives, including similar structures to 2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, has explored their biological consequences. Studies have significantly expanded our knowledge of the biological effects of exposure to various acetamide derivatives. This includes understanding their commercial importance and the potential for usage in therapeutic contexts (Kennedy, 2001).

Thiophene Derivatives' Carcinogenic Potential

The thiophene analogues, sharing structural similarities with thiazolyl components of the compound , have been synthesized and evaluated for their potential carcinogenicity. This evaluation has provided insights into the chemical and biological behavior of thiophene derivatives, indicating their significance in medicinal chemistry and drug design (Ashby et al., 1978).

Pharmacological Activities of Piracetam and Derivatives

Piracetam, a cyclic derivative of GABA, and its analogues have demonstrated promising effects in treating CNS disorders, alcoholism, Raynaud’s phenomenon, and more. This research area highlights the importance of exploring similar cyclic compounds and acetamide derivatives for their potential therapeutic applications (Dhama et al., 2021).

Metabotropic Glutamate Receptor Antagonists

The study of metabotropic glutamate receptor antagonists, specifically those incorporating thiazole and acetamide functionalities, underscores the relevance of such compounds in neurodegeneration, addiction, anxiety, and pain management. This indicates the potential of 2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide in neuroscience research (Lea & Faden, 2006).

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c11-8-2-1-4-14(6-8)7-9(15)13-10-12-3-5-16-10/h3,5,8H,1-2,4,6-7,11H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQNRBSNPPCJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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